molecular formula C16H15N3O3 B5180229 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine

Cat. No. B5180229
M. Wt: 297.31 g/mol
InChI Key: XHMCDMGVMCZGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine, also known as MDMAI, is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic effects.

Mechanism of Action

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin, which can have a positive effect on mood and anxiety. Additionally, N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine has been found to have an affinity for the 5-HT1A receptor, which is involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine has been found to increase the levels of serotonin in the brain, which can have a positive effect on mood and anxiety. It has also been found to have an affinity for the 5-HT1A receptor, which is involved in regulating mood and anxiety. Additionally, N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine has been found to have anti-inflammatory effects, which may have therapeutic potential for various diseases.

Advantages and Limitations for Lab Experiments

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine has several advantages for lab experiments, including its high purity and stability. However, it also has limitations, such as its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine research. One potential direction is to study its therapeutic potential for various neurological disorders, such as depression, anxiety, and PTSD. Additionally, further research could be conducted on the anti-inflammatory effects of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine and its potential for treating inflammatory diseases. Finally, studies could be conducted to optimize the synthesis method for N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine to improve its purity and yield.
Conclusion:
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine is a synthetic compound that has potential therapeutic effects for various neurological disorders. Its mechanism of action involves inhibiting the reuptake of serotonin in the brain, which can have a positive effect on mood and anxiety. While it has several advantages for lab experiments, it also has limitations, such as its low solubility in water and potential toxicity at high doses. There are several future directions for research on N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine, including studying its therapeutic potential for various neurological disorders and optimizing the synthesis method.

Synthesis Methods

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and solvents to form the final product. The purity and yield of the final product can be optimized through careful control of reaction conditions.

Scientific Research Applications

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine has been studied for its potential therapeutic effects on various neurological disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to act as a selective serotonin reuptake inhibitor (SSRI), which can increase the levels of serotonin in the brain. This increase in serotonin has been linked to improvements in mood and reduction in anxiety.

properties

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-20-14-4-10(5-15-16(14)22-9-21-15)7-17-12-2-3-13-11(6-12)8-18-19-13/h2-6,8,17H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMCDMGVMCZGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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